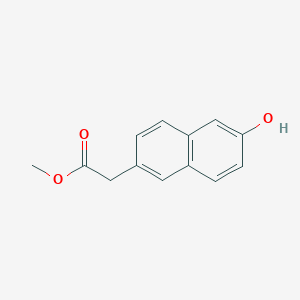

6-羟基-2-萘乙酸甲酯

描述

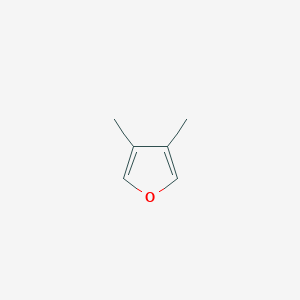

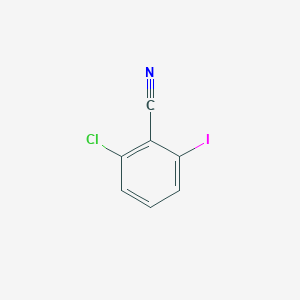

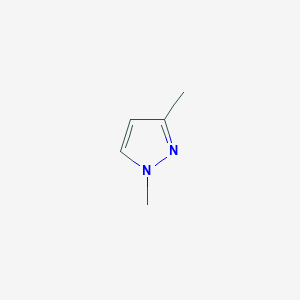

6-Hydroxy-2-naphthaleneacetic Acid Methyl Ester is a chemical compound used in proteomics research . It has a molecular formula of C13H12O3 and a molecular weight of 216.23 .

Molecular Structure Analysis

The molecular structure of 6-Hydroxy-2-naphthaleneacetic Acid Methyl Ester consists of 28 atoms; 12 Hydrogen atoms, 13 Carbon atoms, and 3 Oxygen atoms . It contains 29 bonds in total, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, and 11 aromatic bonds .科学研究应用

Structural Characterization of Fatty Acid Methyl Esters

Scientific Field

This application falls under the field of Analytical Chemistry and Lipidomics .

Application Summary

Fatty acid methyl esters (FAMEs) with double and triple bonds have significant effects on the biological activities of lipids. Determining multiple bond positions in their molecules by mass spectrometry usually requires chemical derivatization .

Method of Application

FAMEs were separated by reversed-phase HPLC with an acetonitrile mobile phase. In the APCI source, acetonitrile formed reactive species, which added to double and triple bonds to form [M + C 3 H 5 N] +• ions. Their collisional activation in an ion trap provided fragments helpful in localizing the multiple bond positions .

Results or Outcomes

This approach was applied to fatty acids with isolated, cumulated, and conjugated double bonds and triple bonds. The fatty acids were isolated from the fat body of early-nesting bumblebee Bombus pratorum and seeds or seed oils of Punicum granatum, Marrubium vulgare, and Santalum album. Using the method, the presence of the known fatty acids was confirmed, and new ones were discovered .

Separation of Fatty Acid Methyl Esters

Scientific Field

This application is in the field of Food Science and Analytical Chemistry .

Application Summary

Fats are a major constituent of many foodstuffs including edible oils, meat, fish, grain, and dairy products. They consist of triacylglycerides, which are species that contain glycerol sub-units esterified with aliphatic fatty acid groups. For the fatty acids to be analyzed by GC, the fats in any given matrix require a three-step preparation that includes: Extraction from the matrix with a non-polar solvent for clean-up, Saponification, rendering the free fatty acids, and Derivatization to FAMEs for more amenable analysis .

Method of Application

Derivatization of the saponified fatty acids via methylation leads to the formation of the corresponding fatty acid methyl esters (FAMEs), which are the preferred derivatives due to their volatility and high thermal stability .

Results or Outcomes

Separation of the 37 common FAMEs can be difficult to achieve as many differ only slightly in their physical and chemical properties. TRACE TR-FAME columns have a high polarity phase optimized for FAME analysis. The 70% cyanopropyl polysilphenylene-siloxane phase utilized has a higher operating temperature compared to some other columns and gives extremely low bleed, making it amenable to detection by mass spectrometry .

Optimization of FAME Analysis

Application Summary

The goal of this application is to demonstrate the separation of 37 fatty acid methyl esters (FAMEs) on the highly efficient 10 m Thermo ScientificTM TRACETM TR-FAME GC column, and to show increased sample throughput of up to 400% relative to a 100 m column by optimizing the separation for efficiency and speed using three commonly available carrier gases: nitrogen, hydrogen, and helium .

Method of Application

The fats in any given matrix require a three-step preparation that includes: Extraction from the matrix with a non-polar solvent for clean-up, Saponification, rendering the free fatty acids, and Derivatization to FAMEs for more amenable analysis .

Results or Outcomes

Higher throughput and potential cost savings for the customer can be realized if the shorter columns provide similar performance and reduced analysis time when compared to commonly used 100 m columns .

Methyl Ester Synthesis Using Diazomethane

Scientific Field

This application is in the field of Organic Chemistry .

Application Summary

The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .

Results or Outcomes

The result of this reaction is the formation of a methyl ester with nitrogen gas as a leaving group .

Catalysts for FAME Production

Scientific Field

This application is in the field of Chemical Engineering and Renewable Energy .

Application Summary

The effective transesterification process to produce fatty acid methyl esters (FAME) requires the use of low-cost, less corrosive, environmentally friendly and effective catalysts. Currently, worldwide biodiesel production revolves around the use of alkaline and acidic catalysts employed in heterogeneous and homogeneous phases .

Method of Application

Homogeneous catalysts (soluble catalysts) for FAME production have been widespread for a while, but solid catalysts (heterogeneous catalysts) are a newer development for FAME production .

Results or Outcomes

The rate of reaction is much increased when homogeneous basic catalysts are used, but the main drawback is the cost of the process which arises due to the separation of catalysts from the reaction media after product formation .

Rapid and Selective Analysis of FAMEs

Scientific Field

This application is in the field of Analytical Chemistry .

Application Summary

The analysis of fatty acid methyl esters (FAMEs) is of high relevance for monitoring and control of various industrial processes and biological systems .

Method of Application

A novel, green analytical approach for the determination of 24 FAMEs from aqueous samples is proposed, which is based on a headspace solid-phase microextraction (SPME) arrow followed by gas chromatography coupled to tandem mass spectrometry .

Results or Outcomes

This method provides a rapid and selective analysis of FAMEs, which can be beneficial in various industrial processes and biological systems .

未来方向

属性

IUPAC Name |

methyl 2-(6-hydroxynaphthalen-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-13(15)7-9-2-3-11-8-12(14)5-4-10(11)6-9/h2-6,8,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWXJAKNVXRMMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598235 | |

| Record name | Methyl (6-hydroxynaphthalen-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-2-naphthaleneacetic acid methyl ester | |

CAS RN |

91903-08-1 | |

| Record name | Methyl (6-hydroxynaphthalen-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(6-hydroxynaphthalen-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)